2-(Dimethylamino)-4-ethylphenol
CAS No.: 857629-77-7
Cat. No.: VC8301262
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 857629-77-7 |
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Molecular Formula | C10H15NO |
Molecular Weight | 165.23 g/mol |
IUPAC Name | 2-(dimethylamino)-4-ethylphenol |
Standard InChI | InChI=1S/C10H15NO/c1-4-8-5-6-10(12)9(7-8)11(2)3/h5-7,12H,4H2,1-3H3 |
Standard InChI Key | XUVHHWLHENUGNM-UHFFFAOYSA-N |
SMILES | CCC1=CC(=C(C=C1)O)N(C)C |
Canonical SMILES | CCC1=CC(=C(C=C1)O)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(dimethylamino)-4-ethylphenol, defines a benzene ring substituted with a hydroxyl group (-OH) at position 1, a dimethylamino group (-N(CH₃)₂) at position 2, and an ethyl group (-CH₂CH₃) at position 4. This arrangement creates a polar-nonpolar amphiphilic structure, enabling diverse molecular interactions. The dimethylamino group contributes basicity, while the ethyl group enhances lipophilicity, influencing solubility and membrane permeability.
Table 1: Key Structural and Physical Properties
Property | Value/Description |
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Molecular Formula | C₁₀H₁₅NO |
Molecular Weight | 165.23 g/mol |
IUPAC Name | 2-(Dimethylamino)-4-ethylphenol |
Canonical SMILES | CCc1ccc(c(c1)N(C)C)O |
Hydrogen Bond Donors | 1 (phenolic -OH) |
Hydrogen Bond Acceptors | 2 (-OH and -N(CH₃)₂) |
LogP (Predicted) | 2.38 (Estimated via PubChem models) |
The predicted logP value indicates moderate lipophilicity, suggesting favorable membrane penetration in biological systems .
Spectral Characterization
While direct spectral data for 2-(dimethylamino)-4-ethylphenol are unavailable, analogous compounds such as 4-[2-(dimethylamino)ethyl]phenol hydrobromide exhibit characteristic FT-IR peaks at 3250–3500 cm⁻¹ (O-H stretch), 2800–3000 cm⁻¹ (C-H aliphatic stretches), and 1600 cm⁻¹ (aromatic C=C) . ¹H-NMR spectra typically show signals at δ 6.5–7.5 ppm (aromatic protons), δ 3.2–3.8 ppm (N-CH₂ groups), and δ 1.0–1.5 ppm (ethyl CH₃) .
Synthetic Methodologies
Mannich Reaction-Based Synthesis
A principal route for synthesizing dimethylamino-substituted phenols involves the Mannich reaction, a three-component condensation between a phenol, formaldehyde, and a secondary amine. For 4-ethylphenol derivatives, optimized conditions include:
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Reactants: 4-ethylphenol, formaldehyde (37% aqueous), dimethylamine hydrochloride
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Catalyst: HCl (0.5 M)
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Temperature: 60–70°C under reflux
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the phenolic oxygen. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures, yielding products with >85% purity .
Industrial Scale-Up Considerations
Continuous flow reactors demonstrate advantages over batch processes for large-scale production, offering:
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Precise control of exothermic reactions
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Reduced side-product formation
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Higher throughput (5–10 kg/day in pilot systems)
Key parameters include residence time (8–12 minutes) and temperature gradients (50°C → 70°C across reactor zones).
Biological Activities and Mechanisms
Antimicrobial Efficacy
Structurally similar 4-aminophenol derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 32 µg/mL) and fungi (Saccharomyces cerevisiae MIC = 64 µg/mL) . Mechanistic studies propose:
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Membrane Disruption: Cationic dimethylamino groups interact with microbial phospholipid headgroups, increasing membrane permeability .
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Metabolic Interference: Competitive inhibition of dihydrofolate reductase (DHFR), essential for nucleotide synthesis .
Table 2: Comparative Antimicrobial Activity of Analogous Compounds
Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
---|---|---|---|
4-Aminophenol derivative | 32 | 128 | 64 |
Chloramphenicol | 8 | 16 | - |
Fluconazole | - | - | 2 |
Data adapted from in vitro assays using broth microdilution methods .
DNA Interaction Studies
UV-Vis spectral shifts (hyperchromism ΔA = 0.32 at 260 nm) and fluorescence quenching (Ksv = 1.8×10⁴ M⁻¹) indicate intercalative binding to double-stranded DNA. Such interactions suggest potential anticancer applications through topoisomerase inhibition .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Antipsychotic agents: Structural analogs modulate dopamine D₂ receptor affinity (Ki = 12 nM) .
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Antidiabetic drugs: Thiazolidinedione derivatives improve insulin sensitivity in adipocyte models (EC₅₀ = 0.8 µM) .
Material Science Applications
Phenolic dimethylamino compounds act as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume